(Z)-3,4-Dimethoxycinnamic acid

Description

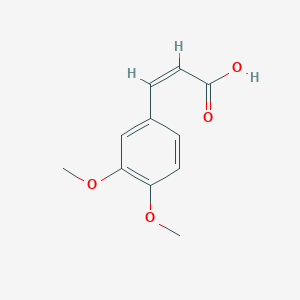

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-26-9, 14737-88-3 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxycinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUC2RA0WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Overview of Phenylpropenoic Acids and Their Significance in Chemical Biology

Phenylpropenoic acids, also known as phenylpropanoids, are a large and diverse group of natural products synthesized by plants, fungi, and bacteria. nih.gov Structurally, they consist of a phenyl ring attached to a three-carbon propanoic acid side chain. wikipedia.org Cinnamic acid is a key member of this family, characterized by a double bond in the acrylic acid side chain, which gives rise to cis (Z) and trans (E) isomers, with the trans isomer being the more common form. nih.gov

In the realm of chemical biology, phenylpropenoic acids are of considerable interest due to their wide range of biological activities. These compounds are involved in various physiological processes in plants, including defense against pathogens and UV radiation, and they contribute to the structural integrity of plant cell walls. In human health, their derivatives have been investigated for numerous therapeutic applications. They are recognized for their antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, and antidiabetic properties. nih.govjocpr.com The versatility of the cinnamic acid scaffold, with its carboxyl group, alkenyl bond, and aromatic ring, allows for numerous structural modifications, leading to a vast array of derivatives with distinct biological efficacies. beilstein-journals.org

Specific Context of Methoxy Substituted Cinnamic Acid Derivatives

Among the various derivatives of cinnamic acid, those bearing methoxy (B1213986) (-OCH₃) substituents on the phenyl ring have been a particular focus of research. The position and number of methoxy groups can significantly influence the compound's physicochemical properties and biological activity. For instance, methoxy-substituted cinnamic acid derivatives have been studied for their potential as insulin-releasing agents, with the position of the methoxy group being a critical determinant of their efficacy. jocpr.compcbiochemres.com Specifically, p-methoxy and m-hydroxy or p-methoxy substitutions on the cinnamic acid structure have been shown to be important for effective insulin (B600854) release. pcbiochemres.commdpi.com

Furthermore, methoxycinnamic acids, such as p-methoxycinnamic acid (p-MCA), are among the most extensively studied derivatives. mdpi.com Research has demonstrated that methoxylation can enhance certain biological activities. For example, a methoxy group at the para position has been found to be almost five times more active in inhibiting α-glucosidase than the corresponding hydroxy derivative. mdpi.com Methoxy-substituted cinnamic esters are also utilized in the cosmetics industry as sunscreen agents due to their non-irritating nature and ability to protect the skin. jocpr.compcbiochemres.com

Structural and Stereochemical Considerations of Z 3,4 Dimethoxycinnamic Acid and Its Isomers

Natural Abundance and Distribution of 3,4-Dimethoxycinnamic Acid in Plants and Food Sources

3,4-Dimethoxycinnamic acid has been identified in a variety of plants and food sources. It is notably present in coffee beans, with different concentrations found in different species. encyclopedia.pubwikipedia.org The compound is also found in a range of medicinal plants, highlighting its widespread distribution. nih.gov An amide derivative of 3,4-dimethoxycinnamic acid has been identified in the roots and stems of Zanthoxylum piperitum, a plant used in East Asian cuisine. acs.org

Below is a table summarizing the natural occurrence of 3,4-Dimethoxycinnamic acid in various plant sources.

| Plant Species | Common Name | Part(s) Where Found | Reference(s) |

| Coffea canephora var. robusta | Robusta Coffee | Beans | encyclopedia.pub |

| Coffea arabica | Arabica Coffee | Beans | encyclopedia.pub |

| Zanthoxylum piperitum | Japanese Pepper | Roots, Stems | acs.org |

| Angelica pubescens | - | - | mdpi.com |

| Angelica sinensis | Dong Quai | - | nih.gov |

| Aquilegia vulgaris | Common Columbine | - | nih.gov |

| Cimicifuga heracleifolia | Hogweed | - | nih.gov |

| Scrophularia buergeriana | - | - | nih.gov |

| Kaempferia galanga | Kencur | - | nih.gov |

| Bacopa monnieri | Brahmi | - | nih.gov |

| Populus nigra | Black Poplar | - | nih.gov |

Elucidation of Biosynthetic Pathways and Precursors of this compound

The biosynthesis of 3,4-Dimethoxycinnamic acid in plants occurs through the shikimate pathway, a crucial metabolic route for the synthesis of aromatic amino acids and other phenolic compounds. encyclopedia.pubmdpi.com The general pathway for hydroxycinnamic acids, including 3,4-Dimethoxycinnamic acid, begins with the amino acids phenylalanine and tyrosine. google.com

The key steps in the biosynthesis are as follows:

Deamination: The process starts with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid, or the deamination of tyrosine to form p-coumaric acid. google.com

Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions. Caffeic acid is a key intermediate. The biosynthesis of 3,4-dimethoxycinnamic acid from caffeic acid can proceed through two possible routes involving O-methyltransferase (COMT) enzymes: google.com

Route 1: Caffeic acid is first methylated at the 3-O position by a COMT to form ferulic acid. Ferulic acid is then methylated at the 4-O position by another COMT to yield 3,4-dimethoxycinnamic acid. google.com

Route 2: Caffeic acid is methylated at the 4-O position by a COMT to form isoferulic acid. Isoferulic acid is subsequently methylated at the 3-O position by another COMT to produce 3,4-dimethoxycinnamic acid. google.com

The primary precursors in this pathway are detailed in the table below.

| Precursor | Resulting Compound |

| L-Phenylalanine | trans-Cinnamic acid |

| Tyrosine | p-Coumaric acid |

| Caffeic acid | Ferulic acid or Isoferulic acid |

| Ferulic acid | 3,4-Dimethoxycinnamic acid |

| Isoferulic acid | 3,4-Dimethoxycinnamic acid |

Ecological and Biological Roles of 3,4-Dimethoxycinnamic Acid in Originating Organisms

In the organisms that produce it, 3,4-Dimethoxycinnamic acid serves several important ecological and biological functions. As a phenylpropanoid, it is a biogenetic precursor to a wide array of other phenolic compounds, including coumarins, flavonoids, and most notably, lignins, which are essential structural components of the plant cell wall. finechem-mirea.rufinechem-mirea.ru

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several established organic chemistry routes, as well as emerging biocatalytic strategies.

Classical Organic Synthesis Routes (e.g., Wittig Reaction)

Classical condensation reactions provide reliable and high-yielding pathways to 3,4-Dimethoxycinnamic acid. The Knoevenagel-Doebner condensation is a frequently cited method, involving the reaction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with malonic acid. chemicalbook.comarkat-usa.org This reaction is typically performed in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent like dimethylformamide (DMF) at elevated temperatures, producing the desired cinnamic acid derivative in good yields. chemicalbook.com

Another powerful method for forming the characteristic carbon-carbon double bond of cinnamic acids is the Wittig reaction. nih.gov This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orglibretexts.org For the synthesis of 3,4-Dimethoxycinnamic acid, this would involve reacting 3,4-dimethoxybenzaldehyde with an appropriate phosphorus ylide. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com Microwave-assisted, solvent-free syntheses have also been developed, using mediators like polyphosphate esters, which can produce 3,4-Dimethoxycinnamic acid in yields as high as 92%. nih.gov

Table 1: Classical Synthesis Routes for 3,4-Dimethoxycinnamic Acid

| Reaction Name | Key Reactants | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | 3,4-Dimethoxybenzaldehyde, Malonic Acid | DABCO, DMF, 100-110 °C | High | chemicalbook.comarkat-usa.org |

| Wittig Reaction | 3,4-Dimethoxybenzaldehyde, Phosphorus Ylide | Varies depending on ylide stability | Excellent (up to 96%) | nih.gov |

| Microwave-Assisted Synthesis | 3,4-Dimethoxybenzaldehyde, Malonic Acid | Polyphosphate ester, Solvent-free, Microwave irradiation | 92% | nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic transformations using enzymes offer a green chemistry alternative for synthesizing phenolic compounds and their derivatives. While more commonly applied to the derivatization of cinnamic acids, enzymatic processes are relevant to the broader field. nih.gov Lipases, in particular, are versatile biocatalysts for these transformations. mdpi.comresearchgate.net For instance, lipase (B570770) B from Candida antarctica (immobilized as Novozym 435) has been effectively used in the synthesis of various derivatives of 3,4-Dimethoxycinnamic acid. nih.govmdpi.com Research has shown that enzymatic methods can be used for the acidolysis of oils to incorporate the phenolic acid structure into lipids. researchgate.net These biocatalytic methods are often favored for their high selectivity and milder reaction conditions compared to classical chemical routes, particularly in the synthesis of complex derivatives like esters and phospholipids (B1166683). mdpi.comresearchgate.net

Design and Synthesis of Novel this compound Derivatives

The modification of the carboxylic acid group of this compound is a key strategy to generate novel compounds with tailored properties. Amides, esters, and phospholipid conjugates are among the most studied derivatives.

Preparation of Amide Derivatives

Amide derivatives of 3,4-Dimethoxycinnamic acid are commonly synthesized through two primary routes. The first involves the direct coupling of the carboxylic acid with a desired amine using a peptide coupling agent. A widely used method is the dicyclohexylcarbodiimide (B1669883) (DCC)/hydroxybenzotriazole (HOBt) system, which facilitates the formation of the amide bond. nih.gov In other instances, DCC is used in combination with 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.com

A second strategy is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. japsonline.com This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). The resulting (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is then reacted with an amine, often in the presence of a base like pyridine, to yield the final amide derivative. japsonline.com This method has been used to synthesize a series of amides with substituted 2-aminothiophenes. japsonline.com

Table 2: Synthesis of 3,4-Dimethoxycinnamic Acid Amide Derivatives

| Amine Substrate | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Various tertiary amines (e.g., dimethylamine, morpholine) | Peptide Coupling | DCC, HOBt | nih.gov |

| Thiomorpholine | Peptide Coupling | DCC, DMAP | mdpi.com |

| Morpholine | Peptide Coupling | DCC, DMAP | mdpi.com |

| Substituted 2-aminothiophenes | Acyl Chloride Formation | Thionyl chloride, Pyridine | japsonline.com |

Preparation of Ester Derivatives

Esterification of 3,4-Dimethoxycinnamic acid can be performed using both chemical and enzymatic methods to produce a wide array of ester derivatives.

Chemical synthesis often employs Steglich esterification, where the acid is reacted with an alcohol in the presence of DCC and a catalytic amount of DMAP. nih.gov This method has been used to prepare esters with various alcohols, such as benzyl (B1604629) alcohol and 2,5-dimethoxybenzyl alcohol. nih.gov Another route involves the initial conversion of the acid to its acyl chloride with thionyl chloride, followed by reaction with an alcohol, such as 1-butene-3-ol. google.com

Enzymatic synthesis provides a milder alternative. Lipases, such as Novozym 435, are effective biocatalysts for the direct esterification of 3,4-Dimethoxycinnamic acid with alcohols or for transesterification reactions. mdpi.com For example, the ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) was synthesized in high yield (86%) and subsequently used as an acyl donor in other enzymatic reactions. mdpi.com Enzymatic transesterification has also been used to synthesize various aromatic esters, such as vinyl 3,4-dimethoxycinnamate, which can then serve as acyl donors for further reactions. frontiersin.org

Table 3: Synthesis of 3,4-Dimethoxycinnamic Acid Ester Derivatives

| Ester Product | Synthetic Method | Key Reagents / Catalyst | Reference |

|---|---|---|---|

| (E)-Benzyl 3-(3,4-dimethoxyphenyl)acrylate | Steglich Esterification | Benzyl alcohol, DIC, DMAP | nih.gov |

| (E)-Cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Steglich Esterification | Cinnamyl alcohol, DCC, DMAP | mdpi.com |

| 1-Buten-3-yl 3,4-dimethoxycinnamate | Acyl Chloride Formation | 1-Butene-3-ol, Thionyl chloride, Triethylamine | google.com |

| Ethyl 3,4-dimethoxycinnamate | Enzymatic Esterification | Ethanol (B145695), Novozym 435 | mdpi.com |

| Vinyl 3,4-dimethoxycinnamate | Enzymatic Transesterification | Vinyl acetate, Immobilized lipase | frontiersin.org |

Synthesis of Phospholipid Conjugates

The conjugation of 3,4-Dimethoxycinnamic acid to phospholipids is a sophisticated derivatization strategy aimed at creating lipophilic molecules, often referred to as phenophospholipids. mdpi.com This is typically achieved through chemoenzymatic methods, with lipase-catalyzed interesterification being a prominent approach. nih.govmdpi.com

A detailed study demonstrated the synthesis of 3,4-dimethoxycinnamoylated phospholipids via the interesterification of egg-yolk phosphatidylcholine (PC) with the ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA). mdpi.com The reaction was catalyzed by Novozym 435 in an organic solvent medium like hexane. mdpi.com The efficiency of the conjugation was found to be highly dependent on the reaction parameters. Using a response surface methodology, the optimal conditions were determined to be a PC to E3,4DMCA molar ratio of 1/10, an enzyme load of 30% (w/w), and an incubation time of 3 days, which resulted in an incorporation of 21 mol% of the aromatic acid into the phospholipid fraction. mdpi.comresearchgate.net The primary products of this reaction are modified phosphatidylcholine (3,4DMCA-PC) and modified lysophosphatidylcholine (B164491) (3,4DMCA-LPC). mdpi.com This enzymatic approach represents the first described method for producing these specific O-methylated phenophospholipids. mdpi.com

Table 4: Enzymatic Synthesis of 3,4-Dimethoxycinnamic Acid Phospholipid Conjugates

| Parameter | Finding / Optimal Condition | Reference |

|---|---|---|

| Reaction Type | Lipase-catalyzed interesterification | nih.govmdpi.com |

| Substrates | Egg-yolk Phosphatidylcholine (PC), Ethyl 3,4-dimethoxycinnamate (E3,4DMCA) | mdpi.com |

| Biocatalyst | Novozym 435 (Immobilized Lipase B from Candida antarctica) | mdpi.commdpi.com |

| Substrate Molar Ratio (PC/E3,4DMCA) | 1/10 | mdpi.com |

| Enzyme Load | 30% (w/w) | mdpi.com |

| Max Incorporation | 21 mol% | mdpi.comresearchgate.net |

| Isolated Products | 3,4DMCA-PC (3.5% yield), 3,4DMCA-LPC (27.5% yield) | mdpi.com |

Exploration of Other Structural Modifications for Academic Inquiry

In the field of medicinal and synthetic chemistry, the structural framework of this compound serves as a valuable scaffold for academic exploration into structure-activity relationships (SAR). researchgate.netrsdjournal.org Researchers systematically modify the core structure—the phenyl ring, the propenoic acid side chain, and the carboxylic acid function—to synthesize novel derivatives. ui.ac.id These investigations aim to understand how specific structural changes influence the molecule's physicochemical properties and interactions with biological targets in a research context. researchgate.net The primary focus of this academic inquiry is often the generation of diverse chemical libraries to probe biological systems or to develop new synthetic methodologies. rsdjournal.org

A predominant strategy for structural modification involves the derivatization of the carboxylic acid group. mdpi.com Through standard coupling reactions, the acid is converted into a wide array of amides and esters. mdpi.comnih.gov For instance, studies have reported the synthesis of amide derivatives by reacting (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with various substituted amines, such as 2-aminobenzothiazole (B30445) or substituted 2-aminothiophenes. nih.govjapsonline.com The resulting cinnamamides are then analyzed to determine the impact of the newly introduced substituent.

These synthetic efforts have led to the creation of diverse compound libraries based on the 3,4-dimethoxycinnamic acid template. The findings from these studies contribute to a deeper understanding of how molecular structure dictates function, which is a fundamental principle in chemical and pharmaceutical sciences. nih.gov

Table 1: Examples of Structural Modifications of 3,4-Dimethoxycinnamic Acid for Research Applications

| Parent Compound | Modification Site | Reagent/Method | Resulting Derivative Structure | Research Focus/Observation | Reference |

| 3,4-Dimethoxycinnamic acid | Carboxylic acid | Thionyl chloride, then substituted 2-aminothiophenes | (E)-N-(substituted-thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide | Synthesis of novel cinnamamides for in-vitro antioxidant and anti-inflammatory screening. | japsonline.com |

| 3,4-Dimethoxycinnamic acid | Carboxylic acid | N,N′-Dicyclohexylcarbodiimide (DCC), Thiomorpholine | (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Creation of derivatives to evaluate antioxidant and hypolipidemic activity. | mdpi.com |

| 3,4-Dimethoxycinnamic acid | Carboxylic acid | Thionyl chloride, then 2-aminobenzothiazole | (E)-N-(Benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide | Facile synthesis of benzothiazole (B30560) amides and evaluation of their thermal stability and hemostatic activity. | nih.gov |

| 3,4-Dimethoxycinnamic acid | Carboxylic acid | N,N′-Dicyclohexylcarbodiimide (DCC), Cinnamyl alcohol | (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Synthesis of ester derivatives to investigate anti-inflammatory and hypolipidemic functionality. | mdpi.com |

| 3,4-Dimethoxycinnamic acid | Carboxylic acid | Esterification with Choline | 2-((E)-3-(3,4-dimethoxyphenyl)acryloyloxy)-N,N,N-trimethylethan-1-aminium | Creation of bifunctional conjugates to study acetylcholinesterase (AChE) inhibition and antioxidant properties. | researchgate.net |

Compound Index

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 3,4-dimethoxycinnamic acid, providing essential information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3,4-dimethoxycinnamic acid. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR spectroscopy for the (E)-isomer reveals characteristic signals for the protons in the molecule. mdpi.com The vinylic protons (C=CH-CH=C) typically appear as doublets with a large coupling constant (J value, ~16 Hz), which is indicative of a trans configuration. scirp.org For the (Z)-isomer, this coupling constant would be expected to be significantly smaller (~12 Hz). The protons on the aromatic ring appear as a multiplet, and the two methoxy (B1213986) groups (-OCH₃) each produce a distinct singlet. scirp.org Solution-state ¹H NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to study the compound and its photodimerization products. iucr.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (E)-3,4-Dimethoxycinnamic acid Note: Data is for the more commonly reported (E)-isomer. Chemical shifts (δ) are in ppm.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Solvent | Source |

|---|---|---|---|---|

| ¹H | -OCH₃ | 3.78 (s, 3H), 3.80 (s, 3H) | DMSO-d₆ | scirp.org |

| ¹H | Ar-CH= | 6.41 (d, 1H, J = 16.0 Hz) | DMSO-d₆ | scirp.org |

| ¹H | =CH-COOH | 7.50 (d, 1H, J = 16.0 Hz) | DMSO-d₆ | scirp.org |

| ¹H | Aromatic H | 6.86 (d, 1H), 7.10 (s, 1H), 7.13 (d, 1H) | DMSO-d₆ | scirp.org |

| ¹³C | -OCH₃ | 56.0, 56.1 | DMSO-d₆ | scirp.org |

| ¹³C | Aromatic/Vinylic C | 110.7, 112.0, 117.2, 123.1, 127.5, 144.6 | DMSO-d₆ | scirp.org |

| ¹³C | Aromatic C-O | 149.4, 151.2 | DMSO-d₆ | scirp.org |

| ¹³C | C=O | 168.3 | DMSO-d₆ | scirp.org |

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-dimethoxycinnamic acid displays characteristic absorption bands that confirm the presence of its key functional groups. journals.co.za A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. scirp.org A sharp, strong peak around 1677-1693 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the conjugated carboxylic acid. scirp.org Bands in the 1596-1624 cm⁻¹ range are attributed to C=C stretching of the alkene and the aromatic ring. scirp.org The presence of C-O stretching from the methoxy and carboxylic acid groups is also observed. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the conjugated system formed by the benzene (B151609) ring and the propenoic acid side chain. 3,4-Dimethoxycinnamic acid exhibits strong ultraviolet absorption, a property that is crucial for its application as a MALDI matrix. acs.orgnih.gov The spectrum typically shows absorption maxima related to the π → π* transitions of the conjugated system.

Chromatographic Separation and Advanced Detection Methods

Chromatographic methods are fundamental for separating 3,4-dimethoxycinnamic acid from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the analysis and purification of 3,4-dimethoxycinnamic acid. mdpi.com Reversed-phase HPLC, often using a C18 column, is commonly employed for separation. mdpi.comfarmaciajournal.com The mobile phase typically consists of a gradient mixture of an aqueous acidic solution (e.g., water with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comfarmaciajournal.com Detection is usually performed with a UV detector set at a wavelength where the compound shows maximum absorbance (e.g., 310 nm). mdpi.com This method allows for the effective separation of the compound from precursors, byproducts, and other metabolites, enabling both purity assessment and accurate quantification. farmaciajournal.com

Gas Chromatography (GC): While less common for the direct analysis of the free acid due to its low volatility, GC is used for analyzing derivatives of 3,4-dimethoxycinnamic acid. For instance, its purity can be confirmed after conversion to a more volatile ester form. mdpi.com GC coupled with mass spectrometry (GC-MS) is also used for the analysis of its trimethylsilyl (B98337) (TMS) derivatives, which helps in resolving fragmentation patterns for structural confirmation. nist.gov

Table 2: Exemplary Chromatographic Conditions for 3,4-Dimethoxycinnamic Acid Analysis

| Technique | Column | Mobile Phase/Conditions | Detection | Application | Source |

|---|---|---|---|---|---|

| RP-HPLC | Ascentis® Express C18 (150 × 3.0 mm, 5 μm) | Gradient: Acetonitrile and water with 3% acetic acid | UV/DAD (310 nm) | Analysis of hydrophilic products | mdpi.com |

| HPLC | Zorbax Eclipse XDB – C18 (250 x 4.6 mm, 5µm) | Gradient: Acetonitrile and 10% acetic acid | UV | Separation of phenolic acids | farmaciajournal.com |

| GC | - | Analysis of ethyl ester derivative | - | Purity confirmation | mdpi.com |

LC-MS/MS is a powerful and highly sensitive technique used to detect and identify 3,4-dimethoxycinnamic acid and its metabolites in complex biological samples such as plasma and tissue extracts. researchgate.net The method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated from other matrix components on a reversed-phase column. amazonaws.com It then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI). The precursor ion corresponding to the mass of 3,4-dimethoxycinnamic acid is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification. amazonaws.com Studies have successfully used this technique to identify the compound in human plasma following coffee consumption, demonstrating its utility in bioavailability and metabolomics research. researchgate.net LC-MS/MS was also used as a complementary technique to confirm the identity of compounds detected by MALDI-MSI in tissue sections. acs.orgamazonaws.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

An innovative application of 3,4-dimethoxycinnamic acid is its use as a novel matrix in MALDI-MSI. acs.orgnih.gov This advanced imaging technique allows for the visualization of the spatial distribution of various molecules directly within tissue sections. The choice of matrix is critical for the successful detection of analytes, especially low-molecular-weight (LMW) compounds.

3,4-Dimethoxycinnamic acid has been identified as a highly effective MALDI matrix for the analysis of LMW compounds (m/z < 500) for several reasons:

Strong UV absorption: It efficiently absorbs energy from the laser used in MALDI. acs.orgresearchgate.net

Low matrix interference: It generates minimal background ion signals in the low-mass range, which is a common problem with other matrices. nih.govresearchgate.net

High ionization efficiency: It facilitates the effective ionization of a wide range of metabolites and lipids. acs.orgnih.gov

Research has demonstrated that using 3,4-dimethoxycinnamic acid as a matrix leads to the successful detection and imaging of a significantly larger number of LMW compounds in various biological tissues—including rat liver, rat brain, and plant seeds—compared to commonly used matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). acs.orgnih.gov

Table 3: Performance of 3,4-Dimethoxycinnamic Acid (DMCA) as a MALDI-MSI Matrix for LMW Compound Detection in Biological Tissues

| Tissue | Number of LMW Ion Signals Detected with DMCA | Number of Identified Compounds (via MS/MS) | Source |

|---|---|---|---|

| Rat Liver | 303 | 115 (including lipids, oligopeptides, and metabolites) | acs.orgnih.gov |

| Rat Brain | 200 | 130 (including lipids, oligopeptides, and metabolites) | acs.orgnih.gov |

| Germinating Chinese-yew Seeds | 248 | 111 (including lipids, oligopeptides, flavonoids, and alkaloids) | acs.orgnih.gov |

Evaluation of 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Low-Molecular-Weight Compound Detection

In the realm of matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), the choice of matrix is critical for the successful detection of low-molecular-weight (low-MW) compounds. acs.org 3,4-Dimethoxycinnamic acid has been identified as a superior matrix for this purpose due to several key characteristics. It exhibits strong ultraviolet absorption, which is essential for the laser-induced desorption/ionization process. acs.orgresearchgate.net Furthermore, it generates minimal matrix-related ion interferences in the lower mass range (below m/z 500), a common challenge with other matrices that can obscure the signals of the target analytes. acs.orgresearchgate.netresearchgate.net This leads to a higher ionization efficiency for low-MW compounds. acs.orgresearchgate.netresearchgate.net

Studies have demonstrated that when DMCA is used as a MALDI matrix, a significantly larger number of low-MW compounds can be detected compared to commonly used matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 2-mercaptobenzothiazole (B37678) (2-MBT). acs.orgresearchgate.net This enhanced detection capability is crucial for obtaining a more comprehensive understanding of the metabolome in biological tissues. acs.org The effectiveness of DMCA as a matrix has been validated through the successful detection of a wide array of small molecules, including lipids, oligopeptides, metabolites, flavonoids, and alkaloids. acs.org

Table 1: Comparison of Detected Low-MW Compound Ion Signals in Various Tissues Using DMCA as a MALDI Matrix

| Tissue Type | Number of Detected Low-MW Compound Ion Signals | Reference |

|---|---|---|

| Rat Liver | 303 | acs.orgresearchgate.net |

| Rat Brain | 200 | acs.orgresearchgate.net |

| Germinating Chinese-yew Seed | 248 | acs.orgresearchgate.net |

Application in Spatial Distribution Analysis within Research Tissue Sections (e.g., Rat Brain, Liver, Plant Seeds)

The utility of 3,4-dimethoxycinnamic acid as a MALDI matrix extends to the spatial distribution analysis of endogenous compounds within various biological tissues. acs.org MALDI-MSI is a powerful technique that allows for the visualization of the distribution and relative abundance of molecules directly in tissue sections. acs.orgnih.gov The use of DMCA has facilitated the in situ detection and imaging of low-molecular-weight metabolites (m/z < 500) and lipids in diverse tissue types, including rat liver, rat brain, and germinating Chinese-yew seeds. acs.orgresearchgate.net

In these tissues, DMCA has enabled the successful imaging of hundreds of low-MW compound ion signals. acs.orgresearchgate.net Subsequent identification of these signals using tandem mass spectrometry (both MALDI-MS/MS and LC-MS/MS) has provided detailed molecular maps of the tissues. acs.org For instance, in rat liver, 115 low-MW compounds were identified, comprising 53 lipids, 29 oligopeptides, and 33 other metabolites. acs.org In rat brain, 130 low-MW compounds were identified, consisting of 104 lipids, 5 oligopeptides, and 21 other metabolites. acs.org In germinating Chinese-yew seeds, the use of DMCA led to the identification of 111 low-MW compounds, including 77 lipids, 22 oligopeptides, 8 flavonoids, and 4 alkaloids. acs.org This level of detailed spatial information is invaluable for understanding the complex biochemical processes occurring within these biological systems. acs.org

Table 2: Identified Low-MW Compounds in Different Tissues Using DMCA-MALDI-MSI

| Tissue Type | Total Identified Low-MW Compounds | Lipids | Oligopeptides | Other Metabolites (including flavonoids, alkaloids) | Reference |

|---|---|---|---|---|---|

| Rat Liver | 115 | 53 | 29 | 33 | acs.org |

| Rat Brain | 130 | 104 | 5 | 21 | acs.org |

| Germinating Chinese-yew Seed | 111 | 77 | 22 | 12 (8 flavonoids, 4 alkaloids) | acs.org |

X-ray Diffraction Studies for Crystal Structure Determination

The solid-state structure of 3,4-dimethoxycinnamic acid has been elucidated through single-crystal X-ray diffraction studies. nih.gov Research has identified at least two polymorphic forms of DMCA. A triclinic form (Form I) was reported in 1984. nih.gov More recently, a new monoclinic polymorph, designated as Form II, has been isolated and characterized. nih.govdntb.gov.ua

The crystal structure of Form II of DMCA was determined to be in the P21/n space group with four molecules per unit cell (Z = 4). nih.gov The primary structural motif observed is the formation of dimers through hydrogen bonding between the carboxylic acid groups of two DMCA molecules. nih.gov These dimeric units are further organized in the crystal lattice through C—H⋯O and π⋯π stacking interactions. nih.gov A notable feature of the packing in Form II is the distance between the double bonds of adjacent molecules, which is 3.574 Å, indicating the potential for photoreactivity. nih.gov The detailed crystallographic data for one of the determined structures are provided in the table below.

Table 3: Crystallographic Data for a Form of 3,4-Dimethoxycinnamic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 11.216 | nih.gov |

| b (Å) | 8.214 | nih.gov |

| c (Å) | 14.073 | nih.gov |

| α (°) | 90.00 | nih.gov |

| β (°) | 128.86 | nih.gov |

| γ (°) | 90.00 | nih.gov |

| Z | 4 | nih.govnih.gov |

| Residual Factor (R) | 0.0465 | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Z)-3,4-Dimethoxycinnamic acid |

| 2,5-dihydroxybenzoic acid |

| α-cyano-4-hydroxycinnamic acid |

| 2-mercaptobenzothiazole |

| Graphene oxide |

| Silver nanoparticles |

Pharmacological and Biological Activities: Pre Clinical Investigations

Antioxidant Activity and Cellular Redox Homeostasis Modulation

The antioxidant capacity of (Z)-3,4-Dimethoxycinnamic acid and its derivatives has been evaluated through multiple chemical and biological assays. These studies aim to understand its ability to neutralize harmful free radicals and influence the body's endogenous antioxidant systems.

The ability of a compound to donate an electron and neutralize a free radical is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and rapid method to evaluate this activity. mdpi.com When tested, derivatives of 3,4-dimethoxycinnamic acid have demonstrated considerable radical scavenging and antioxidant capabilities. nih.gov This interaction with the stable DPPH free radical is a common method for assessing the reducing activity of chemical compounds. nih.gov Although specific quantitative data for this compound's DPPH scavenging IC50 value is not detailed in the available literature, its class of compounds is recognized for this activity.

No specific data was found for hydroxyl radical scavenging assays for this compound in the reviewed sources.

Table 1: In Vitro Radical Scavenging Profile

| Assay Type | Finding |

|---|---|

| DPPH Radical Scavenging | Derivatives of 3,4-dimethoxycinnamic acid show considerable radical scavenging and antioxidant action. nih.gov |

| Hydroxyl Radical Scavenging | Data not available in the reviewed literature. |

Beyond direct radical scavenging, this compound may also influence the cellular environment to better cope with oxidative stress. Studies have shown that methylated cinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid and sinapic acid, can improve cell viability. nih.gov They are reported to indirectly enhance the expression of various endogenous antioxidant enzymes, thereby contributing to the modulation of cellular redox homeostasis. nih.gov

Anti-inflammatory Properties in Investigational Models (e.g., Protein Denaturation, HRBC Membrane Stabilization)

Chronic inflammation can be triggered by the denaturation of proteins, a process where proteins lose their native structure. rjptonline.org The ability of a compound to prevent protein denaturation is a marker for its potential anti-inflammatory activity. Similarly, the stabilization of the human red blood cell (HRBC) membrane against hypotonicity-induced lysis is analogous to the stabilization of lysosomal membranes, which is crucial in the inflammatory process. rjptonline.orgthepharmajournal.com

While derivatives of 3,4-dimethoxycinnamic acid have been shown to reduce carrageenan-induced rat paw edema in vivo, indicating anti-inflammatory effects, specific pre-clinical data on the in vitro models of protein denaturation and HRBC membrane stabilization for the parent compound are not detailed in the available research. nih.govmdpi.com

Neuroprotective Efficacy in In Vitro Cellular Models

Neurodegenerative diseases are often associated with oxidative stress and the aggregation of misfolded proteins. researchgate.net Research has explored the potential of this compound to protect neuronal cells from various stressors and to interfere with the protein aggregation process.

In vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model in neurobiology research, have demonstrated the neuroprotective properties of 3,4-dimethoxycinnamic acid. The compound was found to significantly increase the viability of SH-SY5Y cells that were treated with toxic prion protein oligomers. researchgate.net

No specific data was found for the mitigation of neurotoxicity induced by Aβ, H2O2, or KCl for this compound in the reviewed sources.

A key pathological feature of many neurodegenerative disorders is the accumulation of aggregated proteins, such as prion proteins and alpha-synuclein (B15492655). researchgate.netnih.gov this compound has been investigated for its ability to interfere with this process.

It was found to bind potently to the prion protein with a dissociation constant (Kd) of 405 nM. researchgate.net This binding affects the formation of prion protein oligomers, reducing their content by 30-40% in vitro compared to controls. researchgate.net Furthermore, research has demonstrated that derivatives of hydroxycinnamic acids, including 3,4-dimethoxycinnamic acid, can prevent the amyloid transformation of alpha-synuclein, a protein centrally implicated in Parkinson's disease. researchgate.net Coffee extracts, which contain significant amounts of 3,4-dimethoxycinnamic acid, have been shown to prevent this pathological transformation of alpha-synuclein in vitro. researchgate.net

No specific data was found for the modulation of human lysozyme (B549824) aggregation in the reviewed sources.

Table 2: Modulation of Pathological Protein Aggregation In Vitro

| Target Protein | Investigated Effect | Key Finding |

|---|---|---|

| Prion Protein (PrP) | Binding and Oligomerization | Binds potently (Kd = 405 nM) and reduces oligomer formation by 30-40%. researchgate.net |

| Alpha-Synuclein (α-Syn) | Amyloid Transformation | Prevents pathological amyloid transformation in vitro. researchgate.net |

| Human Lysozyme | Aggregation | Data not available in the reviewed literature. |

Anti-proliferative and Cytotoxic Effects in Research Cell Lines

This compound and its structural analogs have been the subject of in vitro studies to determine their effects on the growth and viability of various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce cytotoxicity in a range of human cancer cells.

Conjugates of O-methylated phenolic acids, including 3,4-dimethoxycinnamic acid, with phosphatidylcholines have demonstrated higher antiproliferative activity compared to the free acids. nih.gov These novel phenophospholipids have been tested against a panel of human cancer cell lines, showing notable effects. nih.gov Specifically, activity has been observed in leukemia (MV4-11), lung cancer (A564), breast cancer (MCF-7), and both standard (LoVo) and drug-resistant (LoVo/DX) colorectal cancer cell lines. nih.gov Furthermore, cytotoxic effects have been noted in liver cancer (HepG2) cells. nih.gov

While many studies focus on derivatives, the parent compound, 3,4-Dimethoxycinnamic acid, has been shown to exert anti-apoptotic effects in normal human liver L-02 cells exposed to ethanol (B145695), suggesting a protective role in certain contexts. medchemexpress.com This effect is mediated through the ROS signaling pathway. medchemexpress.com Other research on a broader class of cinnamic acid derivatives has confirmed cytotoxic effects and the induction of cell cycle arrest in cell lines such as human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and malignant melanoma (Fem-x). researchgate.net

Table 1: Investigated Anti-proliferative and Cytotoxic Effects

| Cell Line | Cancer Type | Compound Type | Observed Effect |

|---|---|---|---|

| MV4-11 | Leukemia | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| A549 | Lung Cancer | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| MCF-7 | Breast Cancer | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| LoVo | Colorectal Cancer | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| LoVo/DX | Drug-Resistant Colorectal Cancer | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| HepG2 | Liver Cancer | Phosphatidylcholine conjugate | Antiproliferative nih.gov |

| L-02 | Normal Liver Cells | 3,4-Dimethoxycinnamic acid | Anti-apoptotic medchemexpress.com |

Lipid Metabolism Modulation and Hypolipidemic Investigations in Animal Models

Derivatives of 3,4-Dimethoxycinnamic acid have been investigated for their potential to modulate lipid levels in animal models of hyperlipidemia. These studies are crucial in understanding the compound's influence on metabolic pathways related to cholesterol and triglycerides.

In a study utilizing a Triton-induced hyperlipidemia model in rats, a series of synthesized derivatives of 3,4-dimethoxycinnamic acid demonstrated significant hypolipidemic properties. nih.govmdpi.com The administration of these compounds led to a notable decrease in lipidemic indices. nih.govmdpi.com The most active of these derivatives were found to reduce triglyceride levels by up to 72.5% and total cholesterol by 76% at a dose of 150 μmol/kg. nih.govmdpi.com This cholesterol-lowering effect was reported to be slightly better than that of the well-known hypocholesterolemic drug, simvastatin, under the same experimental conditions. nih.govmdpi.com

These findings suggest that the cinnamic acid scaffold, particularly with dimethoxy substitutions, may serve as a basis for developing new agents to manage dyslipidemia. nih.gov The mechanism of action is thought to involve interference with lipid synthesis and metabolism. nih.govmdpi.comnih.gov Animal models, such as rats with chemically-induced high lipid levels, are essential for these preclinical assessments. ijper.org

Table 2: Hypolipidemic Effects of 3,4-Dimethoxycinnamic Acid Derivatives in a Rat Model

| Parameter | Most Active Derivative | Reference Drug |

|---|---|---|

| Animal Model | Triton-induced hyperlipidemic rats nih.govmdpi.com | Triton-induced hyperlipidemic rats nih.govmdpi.com |

| Triglyceride Reduction | 72.5% nih.govmdpi.com | Negligible nih.govmdpi.com |

| Total Cholesterol Reduction | 76% nih.govmdpi.com | Significant (Slightly less than test compound) nih.govmdpi.com |

Antimicrobial and Antiparasitic Activities in In Vitro Studies

The potential of this compound and its related structures as antimicrobial and antiparasitic agents has been explored in various in vitro assays. Cinnamic acid and its derivatives are known to possess inhibitory activity against a range of microorganisms. nih.gov

Studies on synthetic cinnamides and cinnamates have shown activity against pathogenic fungi and bacteria. mdpi.com While research on the specific antimicrobial spectrum of this compound is specific, broader studies on cinnamic acid amides have demonstrated efficacy against intracellular parasites like Toxoplasma gondii and bacteria such as Staphylococcus aureus. nih.gov The mechanism of action for cinnamic acid derivatives is often attributed to the disruption of microbial plasma membranes. mdpi.com The lipophilicity conferred by substituents on the cinnamic acid structure can influence the degree of antimicrobial activity, potentially enhancing passage through microbial cell membranes. mdpi.com

Insecticidal and Pest Management Research (e.g., Oviposition Deterrence in Plutella xylostella)

This compound has been identified as a potent insecticidal and behavior-modifying agent against the diamondback moth, Plutella xylostella, a significant pest of cruciferous vegetables. nih.govmdpi.com

Research has demonstrated that 3,4-dimethoxycinnamic acid exhibits both insecticidal activity against the larval stages of P. xylostella and strong oviposition (egg-laying) deterrence against female adults. nih.govmdpi.com In laboratory assays, the compound caused significant larval mortality, with a calculated LC50 (the concentration required to kill 50% of the test population) value of 5.52 mg/mL. nih.govmdpi.com

Furthermore, the compound proved to be a powerful oviposition deterrent. At a concentration of 1.25 mg/mL, 3,4-dimethoxycinnamic acid achieved an oviposition deterrence index (ODI) of 97.59%. nih.govmdpi.com This indicates that it is highly effective at preventing female moths from laying eggs on treated surfaces, which is a critical aspect of pest management. These findings highlight the potential of 3,4-dimethoxycinnamic acid in the development of eco-friendly insecticides for controlling P. xylostella. nih.govresearchgate.net

**Table 3: Efficacy of 3,4-Dimethoxycinnamic Acid against *Plutella xylostella***

| Activity Type | Metric | Result | Concentration |

|---|---|---|---|

| Insecticidal | LC50 (Larval Mortality) | 5.52 mg/mL nih.govmdpi.com | N/A |

| Behavioral | Oviposition Deterrence Index (ODI) | 97.59% nih.govmdpi.com | 1.25 mg/mL nih.govmdpi.com |

Exploration of Other Investigational Biological Activities (e.g., Cholinesterase Inhibition, Anti-amnestic Effects)

Beyond the activities previously described, research has delved into other potential therapeutic applications for this compound and its derivatives, particularly in the context of neurodegenerative diseases.

Methoxy (B1213986) derivatives of cinnamic acid have been noted for their anti-amnestic and neuroprotective properties in vitro. nih.gov Specifically, 3,4-dimethoxycinnamic acid was found to bind with prion proteins in human neuroblastoma (SH-SY5Y) cells, reducing their oligomer formation by 30-40% and significantly increasing cell viability. nih.gov

Additionally, derivatives of this compound have been synthesized and evaluated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov A hybrid molecule incorporating a 3,4-dimethoxyphenyl acrylamide (B121943) structure demonstrated potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 11.51 μM. nih.gov Choline ester derivatives of 3,4-dimethoxycinnamic acid have also shown excellent AChE inhibitory activity in the sub-micromolar range. researchgate.net Kinetic and molecular modeling studies suggest that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 4: Investigated Neuroprotective and Cholinesterase Inhibition Activities

| Activity | Target/Model | Compound Type | Key Finding |

|---|---|---|---|

| Neuroprotection | Human Neuroblastoma Cells (SH-SY5Y) | 3,4-Dimethoxycinnamic acid | Reduced prion oligomer formation by 30-40% nih.gov |

| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | Cinnamic acid-tryptamine hybrid | IC50 = 11.51 μM nih.gov |

| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | Choline ester derivative | Sub-micromolar inhibition (0.06–0.27 μM) researchgate.net |

Molecular Mechanisms and Target Interactions

Enzymatic Inhibition and Activation Studies

(Z)-3,4-Dimethoxycinnamic acid has been the subject of investigations into its interactions with various enzyme systems, revealing a potential to modulate key metabolic pathways. These studies are crucial for understanding its biological activity and pharmacokinetic profile.

Research has indicated that the methoxy (B1213986) groups present in the structure of 3,4-Dimethoxycinnamic acid play a significant role in its metabolic stability. These groups have been shown to inhibit the activity of first-pass metabolism enzymes in the liver, particularly those responsible for sulfonation and glucuronidation reactions nih.gov. This inhibition of phase II metabolic enzymes suggests that this compound is less susceptible to rapid breakdown and elimination from the body, potentially leading to increased bioavailability compared to its hydroxylated counterparts nih.gov. An experiment utilizing the post-mitochondrial supernatant (S9 fraction) from mammalian liver cells further substantiated that the methylation of the hydroxyl groups contributes to a higher metabolic stability of the acid nih.gov.

| Enzyme System | Effect of this compound | Implication |

|---|---|---|

| Sulfonation Enzymes | Inhibition | Increased metabolic stability |

| Glucuronidation Enzymes | Inhibition | Enhanced bioavailability |

While direct kinetic studies on the interaction between this compound and Phenylalanine Ammonia-Lyase (PAL) are not extensively documented, the broader class of cinnamic acids is known to interact with this enzyme. Cinnamic acid, the product of the PAL-catalyzed reaction, can act as an inhibitor of PAL synthesis, suggesting a feedback regulation mechanism ias.ac.indoi.org. This product-level inhibition is a crucial aspect of controlling the phenylpropanoid pathway in plants ias.ac.in.

Furthermore, studies on other enzymes have shown that 3,4-dimethoxycinnamic acid derivatives are implicated in the inhibition of soybean lipoxygenase, an enzyme involved in inflammatory pathways mdpi.com. The binding of cinnamic acid derivatives to lipoxygenase is thought to involve the formation of hydrogen bonds through the carbonyl oxygen, with hydroxyl groups enhancing the binding energy mdpi.com.

Receptor Binding and Signaling Pathway Modulation Studies (e.g., Serotonergic Receptors)

While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential interactions with neurotransmitter receptors. A study on a series of 3,4,5-trimethoxycinnamic acid derivatives, which share a similar core structure, demonstrated a high binding affinity for the serotonergic 5-HT(1A) receptor nih.gov. These derivatives were found to act as agonists at this receptor, leading to an increase in the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2), a key component of intracellular signaling cascades nih.gov. This effect was blocked by a specific 5-HT(1A) receptor antagonist, confirming the target of action nih.gov. These findings suggest that this compound may also have the potential to modulate serotonergic pathways, although further investigation is required to confirm this.

Protein-Ligand Binding and Allosteric Modulation Studies with Biomolecules

This compound has been shown to engage in direct binding with specific proteins, influencing their structure and function. A notable example is its interaction with prion proteins. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that 3,4-Dimethoxycinnamic acid binds strongly to prion proteins nih.gov. This binding has a significant functional consequence, as it was observed to reduce the formation of prion protein oligomers by 30-40% compared to a control group nih.gov. The dissociation constant (Kd) for this interaction was determined to be 405 nM, indicating a potent binding affinity selleckchem.com. This interaction also led to a significant increase in the viability of the neuroblastoma cells nih.gov.

| Biomolecule | Binding Affinity (Kd) | Observed Effect |

|---|---|---|

| Prion Protein | 405 nM selleckchem.com | Reduction of oligomer formation by 30-40% nih.gov |

Investigation of Cellular Uptake and Membrane Permeability in Pre-clinical Models

The ability of this compound to cross biological membranes has been investigated using in vitro models of the intestinal barrier. Studies utilizing human colorectal adenocarcinoma cells (Caco-2), a well-established model for intestinal permeability, have demonstrated that 3,4-Dimethoxycinnamic acid can penetrate the intestinal wall several times more easily than its corresponding hydroxy derivative, caffeic acid nih.gov. This enhanced permeability is attributed to the presence of the methoxy groups, which increase the lipophilicity of the molecule, facilitating its passage across the lipid-rich cell membranes.

Computational Molecular Docking and Binding Mode Analysis

While specific molecular docking studies for this compound are not extensively available, computational analyses of related cinnamic acid derivatives provide valuable insights into their potential binding modes with various protein targets. Molecular docking simulations are frequently employed to predict the binding affinity and orientation of a ligand within the active site of a protein.

For instance, molecular docking studies of other cinnamic acid derivatives have been performed against targets such as the DENV-2 NS2B/NS3 protease and pepsin analis.com.mynih.gov. These studies typically involve preparing the 3D structures of the ligand and the protein, followed by the use of software like AutoDock to simulate the binding process analis.com.my. The results are often evaluated based on the free energy of binding, with lower values indicating a more stable interaction analis.com.my. Such studies have revealed the importance of hydrogen bonds and hydrophobic interactions in the binding of cinnamic acid derivatives to their target proteins nih.gov. By analogy, it is expected that this compound would also engage in similar types of interactions with its biological targets.

Structure Activity Relationship Sar Studies and Molecular Design

Correlation Between Chemical Structure and Observed Biological Activities

The fundamental structure of a cinnamic acid derivative comprises a phenyl ring linked to an acrylic acid moiety. This arrangement provides three key sites for biological interaction and chemical modification: the aromatic ring, the α,β-unsaturated double bond, and the carboxylic acid group. nih.gov The biological profile of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on this basic framework. nih.gov

Impact of Methoxy (B1213986) Substituents and Stereochemistry on Pharmacological Profiles

Methoxy Substituents: The presence and position of methoxy (-OCH3) groups on the phenyl ring are critical determinants of a cinnamic acid's biological activity. nih.gov The 3,4-dimethoxy pattern, as seen in this compound, has been specifically linked to enhanced neuroprotective effects compared to other substitution patterns. mdpi.com Methylation of the hydroxyl groups (as in caffeic acid, which is 3,4-dihydroxycinnamic acid) can also alter metabolic stability. For example, 3,4-dimethoxycinnamic acid was found to penetrate the intestinal wall more easily and exhibit greater metabolic stability than its corresponding dihydroxy derivative, as the methoxy groups protect against first-pass metabolism reactions like sulfonation and glucuronidation. nih.gov

Stereochemistry: Cinnamic acids can exist as two geometric isomers due to the double bond in the acrylic acid side chain: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is the most common form found in nature and, consequently, the most studied. nih.gov In many biological assays, the trans configuration has been found to be more active than the cis form. nih.govresearchgate.net This difference in activity is starkly illustrated in a study on methyl 2,5-dihydroxycinnamate, where the (E)-isomer exhibited potent cytotoxic activity (IC50 = 0.15 µg/mL) while its corresponding (Z)-isomer was significantly less active (IC50 = 30 µg/mL). researchgate.net

The distinct three-dimensional shape of the (Z)-isomer, including (Z)-3,4-Dimethoxycinnamic acid, leads to different physical, chemical, and photochemical properties compared to its (E)-counterpart. nih.gov This inherent structural difference logically dictates a unique pharmacological profile, as the molecule will present a different face for interaction with enzyme active sites and cellular receptors. While detailed pharmacological studies focusing specifically on the (Z)-isomer of 3,4-Dimethoxycinnamic acid are limited in scientific literature, its distinct stereochemistry makes it a valuable tool for probing the geometric requirements of biological targets.

Table 1: Comparison of Cytotoxic Activity between (E) and (Z) Isomers of a Cinnamic Acid Derivative

| Compound | Isomer Configuration | Cytotoxic Activity (IC50) |

|---|---|---|

| Methyl 2,5-dihydroxycinnamate | (E) / trans | 0.15 µg/mL |

| Methyl 2,5-dihydroxycinnamate | (Z) / cis | 30 µg/mL |

Data from De et al., 2011, as cited in ResearchGate. researchgate.net

Rational Design Principles for Enhancing Specific Research Outcomes

Rational drug design involves the strategic modification of a lead compound to improve its efficacy, selectivity, or other pharmacological properties. For the this compound scaffold, several principles can be applied to generate novel derivatives for research.

Aromatic Ring Substitution: While this compound already has a 3,4-dimethoxy pattern, further substitutions on the remaining open positions of the phenyl ring (positions 2, 5, and 6) with various functional groups (e.g., halogens, alkyls, nitro groups) could modulate electronic properties and steric bulk, potentially enhancing a specific biological activity. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or hydrazides. This modification can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds, which may improve cell membrane permeability and alter target-binding affinity. For example, esterification is a common strategy to create more lipophilic compounds. nih.gov

Alteration of the Alkene Bridge: The α,β-unsaturated bond is important for the reactivity of many cinnamic acid derivatives. researchgate.net Modifications at the α- or β-position of the double bond can influence the molecule's geometry and reactivity as a Michael acceptor, which can be crucial for covalent interactions with biological targets.

These design principles allow researchers to systematically probe the SAR of the this compound core, aiming to optimize interactions with a specific biological target and enhance a desired research outcome, such as anti-inflammatory or neuroprotective activity.

Application of Molecular Hybridization Techniques in Chemical Synthesis for Research

Molecular hybridization is an advanced strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores (bioactive structural units) into a single hybrid molecule. mdpi.com The goal is to create a new chemical entity with a multi-target profile, potentially leading to synergistic effects, improved affinity, or a better pharmacological profile than the individual components.

The cinnamic acid framework, including the (Z)-3,4-dimethoxy scaffold, is an excellent candidate for this technique. Researchers have successfully synthesized hybrid molecules by combining various cinnamic acids with other known bioactive agents. Examples of this approach include the creation of:

Cinnamic acid-coumarin hybrids: Combining the anti-inflammatory and antioxidant properties of both parent molecules.

Cinnamic acid-paracetamol hybrids: Aiming to develop multifunctional analgesic and anti-inflammatory agents. nih.gov

Cinnamic acid-quinoline hybrids: Investigated for anticancer and antimalarial activities. mdpi.comresearchgate.net

Cinnamic acid-curcumin analogue hybrids: Designed as multi-target agents for conditions like Alzheimer's disease.

The synthesis of these hybrids typically involves forming a stable linker, often an ester or amide bond, between the carboxylic acid group of the cinnamic acid derivative and a suitable functional group on the other pharmacophore. This technique provides a powerful tool for developing novel research compounds based on the this compound structure, enabling the exploration of new therapeutic strategies for complex diseases.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of cinnamic acid derivatives. nih.govscielo.org.mx For compounds like (Z)-3,4-Dimethoxycinnamic acid, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are used to perform full structural optimization in various media, including vacuum and water. cmst.eunih.gov

These calculations yield crucial electronic parameters that help predict the molecule's behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cmst.eunih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Other quantum chemical calculations can predict antioxidant properties by determining parameters like Bond Dissociation Enthalpy (BDE), Adiabatic Ionization Potential (AIP), and Electron Transfer Enthalpy (ETE). cmst.eu These calculations help elucidate the mechanisms by which molecules like this compound may exert antioxidant effects, such as through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). cmst.eu

Table 1: Representative Quantum Chemical Parameters Calculated for Cinnamic Acid Derivatives

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to antioxidant capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to reactivity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Predicts chemical reactivity and stability. nih.gov |

| Bond Dissociation Enthalpy (BDE) | Enthalpy change upon homolytic cleavage of a bond (e.g., O-H) | Predicts the ease of hydrogen atom donation in antioxidant activity. cmst.eu |

| Ionization Potential (IP) | Energy required to remove an electron from a molecule | Relates to the first step in the SET-PT antioxidant mechanism. cmst.eu |

Note: The values for these parameters can be specifically calculated for this compound using standard computational software like Gaussian. scielo.org.mx

Molecular Dynamics Simulations of this compound and its Interactions with Biological Targets

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its binding stability with potential biological targets, such as enzymes or receptors. researchgate.net

The process typically follows a molecular docking study, which predicts the preferred binding orientation of the molecule within the active site of a protein. nih.govanalis.com.my MD simulations are then performed on the predicted ligand-receptor complex to assess its stability and dynamics in a simulated physiological environment. nih.gov These simulations can reveal whether the initial docked pose is maintained over time and can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

For instance, studies on similar cinnamic acid derivatives have used MD simulations to confirm the stability of their complexes with enzymes like cyclooxygenase-1 (COX-1), providing a dynamic understanding of the interactions that docking alone cannot offer. researchgate.net Such analyses are crucial for validating potential drug targets and understanding the molecular basis of the compound's biological activity.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico tools are extensively used to predict the biological activities and assess the drug-likeness of compounds like this compound before undertaking costly and time-consuming laboratory experiments. Various computational models and databases can screen for a wide range of potential therapeutic effects.

Prediction of Activity Spectra for Substances (PASS) and similar software can forecast a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, or neuroprotective effects, based on the molecule's structure. researchgate.net For example, 3,4-dimethoxycinnamic acid has been noted for its neuroprotective properties, and its derivatives have been investigated for anti-inflammatory and hypolipidemic functionality. nih.govnih.gov

Drug-likeness is evaluated based on key physicochemical properties that influence a molecule's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). A common framework for this is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. PubChem, for example, provides computed properties for the trans-isomer, such as an XLogP3 value of 1.8, which falls within the drug-like range. nih.gov Software platforms like Molinspiration or PreADMET can be used to calculate these properties and predict potential toxicity. ajpp.in

Table 2: Computed Physicochemical Properties and Drug-Likeness Parameters for 3,4-Dimethoxycinnamic acid (trans-isomer)

| Property | Value | Drug-Likeness Relevance (Lipinski's Rule) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ nih.gov | - |

| Molecular Weight | 208.21 g/mol nih.gov | Compliant (< 500) |

| XLogP3 (Lipophilicity) | 1.8 nih.gov | Compliant (< 5) |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) nih.gov | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 4 (from the oxygen atoms) nih.gov | Compliant (≤ 10) |

Data sourced from PubChem for the (E)-isomer, CID 717531. These values are expected to be identical for the (Z)-isomer.

Chemoinformatics and Database Mining for Identifying Structural Analogs and Target Candidates

Chemoinformatics combines computational methods with chemical information to support drug discovery. For this compound, chemoinformatics approaches are vital for identifying structurally similar compounds and predicting potential biological targets.

Databases such as PubChem, ChEMBL, and ChemSpider can be mined to find structural analogs that may share similar biological activities. This process helps in building Structure-Activity Relationship (SAR) models. nih.govresearchgate.net SAR studies are crucial for understanding which structural features of the cinnamic acid scaffold are important for a specific biological effect, guiding the design of new, more potent derivatives. nih.gov For example, research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives shows how modifications to the core structure lead to a broad range of pharmacological activities, including antitumor and antimicrobial effects. nih.govresearchgate.net

Furthermore, target prediction can be performed using reverse docking or database screening tools like SwissTargetPrediction. nih.gov By inputting the structure of this compound, these platforms can identify potential protein targets based on the principle of chemical similarity. This approach can suggest novel therapeutic applications for the compound by linking it to proteins involved in various disease pathways. nih.gov

Solid State Chemistry and Polymorphism of 3,4 Dimethoxycinnamic Acid

Identification and Characterization of Polymorphic Forms (e.g., Form I, Form II)

3,4-Dimethoxycinnamic acid is known to exist in at least two polymorphic forms, designated as Form I and Form II. iucr.orgnih.gov These forms possess the same chemical composition but differ in their crystal structure, leading to distinct physical properties.

Form I is a triclinic polymorph that was first reported in 1984. iucr.orgnih.gov In contrast, Form II is a more recently identified monoclinic polymorph. iucr.orgnih.gov The two forms can be selectively crystallized by using different solvents. Plate-like crystals of Form I are typically obtained through slow evaporation from acetonitrile (B52724) or a 1:1 mixture of acetone (B3395972) and methanol. iucr.orgresearchgate.net Block-shaped crystals of Form II can be grown from ethanol (B145695) and methanol. iucr.orgresearchgate.net Interestingly, concomitant crystallization of both polymorphs can occur from solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and ethyl acetate. iucr.orgresearchgate.net

The distinct crystal packing of these polymorphs is the foundation for their differing behaviors. iucr.orgnih.gov The crystal morphology offers a preliminary indication of these differences: the plate or needle shape of Form I crystals suggests anisotropic interactions, while the block-type crystals of Form II point to more isotropic packing. iucr.org

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic iucr.org | Monoclinic iucr.orgnih.gov |

| Space Group | P-1 iucr.org | P21/c iucr.orgnih.gov |

| Molecules per Unit Cell (Z) | 4 iucr.orgnih.gov | 4 iucr.orgnih.gov |

| Typical Crystal Habit | Platelets, Needles iucr.orgiucr.org | Blocks iucr.orgiucr.org |

| Indicative Interactions | Anisotropic iucr.org | Isotropic iucr.org |

Solid-State Photoreactions: 2+2 Photodimerization to Truxillic Acids

In the solid state, both polymorphs of DMCA undergo a [2+2] photodimerization reaction when exposed to UV radiation. iucr.orgnih.gov This topochemical reaction involves the cycloaddition of the carbon-carbon double bonds of two neighboring cinnamic acid molecules to form a cyclobutane (B1203170) ring. The specific product of this reaction for DMCA is the corresponding α-truxillic acid. iucr.orgnih.govresearchgate.net

Correlations Between Crystal Packing, Molecular Movement, and Solid-State Reactivity

The divergent photochemical and photomechanical behaviors of the DMCA polymorphs are rationalized by their crystal packing and the resulting constraints on molecular movement. iucr.orgnih.gov These relationships are often discussed in the context of topochemical principles, such as those described by Schmidt and Kaupp.

Form I: The crystal packing in Form I allows for significant molecular movement, which facilitates a rapid initial photoreaction. iucr.orgnih.gov This plasticity is associated with the presence of slip planes in the crystal structure. iucr.org The reaction in Form I is considered to operate under Kaupp-type topochemical control, which emphasizes the importance of molecular mobility. iucr.orgnih.govnist.gov However, this large-scale movement eventually disrupts the ideal alignment for dimerization as the reaction progresses, limiting the final product yield to around 40%. iucr.org The substantial change in cell dimensions during the reaction leads to a buildup of mechanical stress that is released through the observed photosalient behavior. iucr.org

Form II: In contrast, Form II possesses a more brittle and interlocked crystal structure that lacks slip planes. iucr.orgiucr.orgnist.gov This rigid packing minimizes molecular movement. iucr.orgnist.gov The photoreaction in Form II is governed more by Schmidt-type topochemistry, which requires a pre-organized arrangement of reactant molecules with minimal movement needed to form the product. iucr.orgnist.gov While this rigidity leads to a slower reaction rate, it ensures that the reacting molecules remain within the topochemical limits throughout the process, resulting in a higher final yield. iucr.orgnih.gov The minimal molecular rearrangement required for the reaction in Form II does not generate sufficient internal strain to cause photosalient effects. iucr.org Studies using nanoindentation have further corroborated these findings, linking the higher plasticity of Form I and the greater brittleness of Form II to their respective solid-state reactivities. iucr.orgnih.gov

Future Directions in Academic Research of Z 3,4 Dimethoxycinnamic Acid

Development of Novel and Sustainable Synthetic Pathways for Enhanced Yield and Stereocontrol

Future research will critically focus on developing innovative and environmentally benign synthetic methodologies for producing (Z)-3,4-Dimethoxycinnamic acid. The natural prevalence of the trans (E) isomer necessitates synthetic strategies that can precisely control the geometry of the alkene bond to favor the cis (Z) configuration.

Key research objectives in this area include:

Green Chemistry Approaches: Moving beyond traditional synthesis methods that may involve harsh reagents and generate significant waste, future pathways will likely employ principles of green chemistry. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions. rsc.org The development of enzymatic or microbial processes for the synthesis of cinnamic acid derivatives is a promising sustainable route. rsc.org